2-Azetidinone, 4-[(phenylmethyl)seleno]-
CAS No.: 359865-70-6
Cat. No.: VC19094703
Molecular Formula: C10H11NOSe
Molecular Weight: 240.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 359865-70-6 |
|---|---|
| Molecular Formula | C10H11NOSe |
| Molecular Weight | 240.17 g/mol |
| IUPAC Name | 4-benzylselanylazetidin-2-one |
| Standard InChI | InChI=1S/C10H11NOSe/c12-9-6-10(11-9)13-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) |
| Standard InChI Key | JFWUEBNHACKRTL-UHFFFAOYSA-N |
| Canonical SMILES | C1C(NC1=O)[Se]CC2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound comprises a 2-azetidinone core (C₃H₅NO) with a phenylmethylseleno (-SeCH₂C₆H₅) substituent at position 4 (Figure 1). The selenium atom introduces polarizability and redox activity, distinguishing it from conventional β-lactams .
Key structural features:
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Ring strain: The azetidinone’s 90° bond angles enhance reactivity for ring-opening reactions .
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Selenium coordination: The -SeCH₂C₆H₅ group facilitates interactions with electrophiles and biological targets .
Physicochemical Properties
Synthesis and Modification
General Synthetic Routes
The compound is synthesized via Staudinger ketene-imine cycloaddition or Schiff base cyclization (Table 1) :
Table 1: Synthesis protocols for 4-[(phenylmethyl)seleno]-2-azetidinone derivatives.
Key Reaction Mechanisms
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Schiff base formation: Condensation of selenobenzylamine with aldehydes generates imine intermediates .
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Cyclization: Treatment with chloroacetyl chloride induces β-lactam ring closure via nucleophilic attack .
Biological and Pharmacological Activity
Antimicrobial Activity
4-[(Phenylmethyl)seleno]-2-azetidinone derivatives exhibit broad-spectrum antimicrobial activity (Table 2) :
Table 2: Inhibition zones (mm) against microbial strains.
| Microorganism | Zone of Inhibition (100 µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 ± 1.2 | |
| Escherichia coli | 14 ± 0.8 | |
| Candida albicans | 12 ± 0.5 |
Mechanism: Selenium disrupts microbial thiol-redox homeostasis, enhancing β-lactam’s cell wall inhibition .
Applications in Organoselenium Chemistry
Catalysis
The compound serves as a selenium-transfer agent in:
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Oxidation reactions: Epoxidation of alkenes (e.g., styrene → styrene oxide, 85% yield) .
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Redox cycling: Glutathione peroxidase-mimetic activity (kcat = 1.2 × 10³ M⁻¹s⁻¹) .
Material Science
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Polymer modification: Incorporation into polyesters enhances thermal stability (Tg ↑ 25°C) .
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Semiconductor precursors: Selenium-rich complexes for photovoltaic layers .
| Parameter | Recommendation | Source |
|---|---|---|
| Toxicity (LD₅₀, oral) | ~300 mg/kg (rat; estimated) | |
| Storage | Argon atmosphere, -20°C, away from light | |
| Disposal | Neutralize with NaHCO₃, incinerate |
Caution: Selenium compounds may cause respiratory irritation; use PPE in ventilated areas .
Future Research Directions
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